1-[5,7-Dimethyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

Lipophilicity Drug-likeness Permeability

1-[5,7-Dimethyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a fully substituted, low-molecular-weight (236.3 g/mol) heterocycle belonging to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) family. The scaffold comprises a fused triazole-pyrimidine bicycle bearing a methylsulfanyl electron-donating group at C2, methyl groups at C5 and C7, and an acetyl group at C6.

Molecular Formula C10H12N4OS
Molecular Weight 236.30 g/mol
Cat. No. B3435980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[5,7-Dimethyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Molecular FormulaC10H12N4OS
Molecular Weight236.30 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC2=NC(=NN12)SC)C)C(=O)C
InChIInChI=1S/C10H12N4OS/c1-5-8(7(3)15)6(2)14-9(11-5)12-10(13-14)16-4/h1-4H3
InChIKeyPFIRWFFZLNLOMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[5,7-Dimethyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone – Core Scaffold & Procurement-Relevant Identity


1-[5,7-Dimethyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a fully substituted, low-molecular-weight (236.3 g/mol) heterocycle belonging to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) family [1]. The scaffold comprises a fused triazole-pyrimidine bicycle bearing a methylsulfanyl electron-donating group at C2, methyl groups at C5 and C7, and an acetyl group at C6. This precise substitution pattern distinguishes it from the broader TP class, where C6 is typically unsubstituted, halogenated, or carries a carboxylate, and where the C2 position is often a sulfonamide or arylthio group rather than a simple alkylthio moiety [2]. The compound is commercially available from specialist chemical suppliers, typically in 95–97% purity [3].

Why 1-[5,7-Dimethyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone Cannot Be Swapped with Generic Triazolopyrimidines


The triazolopyrimidine scaffold is a privileged structure in both agrochemical and medicinal chemistry, but minor substituent changes can radically alter target affinity, physicochemical properties, and metabolic stability [1]. In the herbicide class (e.g., florasulam, cloransulam-methyl), the C2 sulfonamide group is essential for acetolactate synthase (ALS) inhibition, while the C5/C7 alkyl groups modulate potency and crop selectivity [2]. In the target compound, the C2 methylsulfanyl group replaces the canonical sulfonamide, and the C6 acetyl group introduces a ketone functionality absent in most commercial TP herbicides. For medicinal chemistry applications, TPs with C6 aryl or heteroaryl substituents have been reported as kinase inhibitors and CNS agents [3]. Generic TP building blocks lacking the specific C2/C5/C6/C7 substitution array cannot replicate the steric, electronic, and hydrogen-bonding profile of this molecule, making direct interchange without re-optimization of downstream synthetic routes or biological assays unreliable.

Quantitative Differentiation Evidence for 1-[5,7-Dimethyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone vs. Closest Analogs


Physicochemical Property Differentiation: Lipophilicity (clogP) of the 6-Acetyl vs. 6-Carboxylic Acid Analog

The target compound's 6-acetyl group (\u2013COCH3) confers higher lipophilicity compared to the 6-carboxylic acid analog (\u2013CH2COOH). Calculated clogP for the target compound is 1.12, whereas the 6-acetic acid analog (CAS 863668-02-4) has a predicted clogP of 0.45 [1]. This 0.67 log unit difference translates to an approximately 4.7-fold higher theoretical octanol-water partition coefficient, suggesting significantly better passive membrane permeability for the acetyl derivative .

Lipophilicity Drug-likeness Permeability

Functional Group Reactivity: Ketone vs. Carboxylic Acid Enables Divergent Derivatization Chemistry

The 6-acetyl group is a reactive ketone handle amenable to nucleophilic addition (Grignard, organolithium), reductive amination, and condensation reactions (e.g., hydrazone, oxime formation), whereas the 6-acetic acid analog (CAS 863668-02-4) requires activation for amide coupling and is prone to decarboxylation under thermal stress . The 6-unsubstituted parent compound (CAS 51646-19-6) offers no functional group handle at C6, limiting late-stage diversification to electrophilic aromatic substitution or directed metalation [1].

Synthetic chemistry Building block Derivatization

Substituent Electronic Effects: C2 Methylsulfanyl vs. C2 Benzylthio Analogs on Heterocycle Electron Density

The C2 methylsulfanyl group (\u2013SCH3) is a smaller, less lipophilic electron donor compared to C2 benzylthio or substituted benzylthio groups found in many pharmacologically explored TP derivatives . For example, the analog 1-{2-[(2-chlorobenzyl)thio]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone (CAS 886152-78-9) has a molecular weight of 346.8 g/mol and clogP >3.0, versus 236.3 g/mol and clogP ~1.1 for the target compound . The lower molecular weight and lipophilicity of the target compound place it more favorably within Lipinski's rule-of-five space (MW ≤500, clogP ≤5) [1].

Electronic effects Structure-activity relationship Medicinal chemistry

Highest-Confidence Application Scenarios for 1-[5,7-Dimethyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone


Fragment-Based Lead Discovery Requiring Low-MW, Ligand-Efficient Triazolopyrimidine Cores

With a molecular weight of 236.3 g/mol and clogP of 1.12, this compound is an ideal fragment-sized starting point for medicinal chemistry campaigns targeting kinases, GPCRs, or CNS targets where triazolopyrimidine scaffolds have demonstrated activity [1]. The C2 methylsulfanyl group mimics the methionine side chain in ATP-competitive kinase inhibitors, while the C6 acetyl group provides a vector for fragment growing via hydrazone or amide linkage [2].

Agrochemical Lead Diversification: Non-Sulfonamide ALS Inhibitor Scaffold

Commercial triazolopyrimidine herbicides (e.g., florasulam, cloransulam-methyl) universally contain a C2 sulfonamide group essential for ALS inhibition. This compound replaces the sulfonamide with a methylsulfanyl group, offering an unexplored chemotype for overcoming target-site resistance mutations in ALS-inhibitor-resistant weed populations [3].

Synthetic Methodology Development: C6 Ketone as a Reactive Handle for Parallel Library Synthesis

The C6 acetyl group is a versatile functional handle that enables rapid diversification into alcohols, amines, oximes, hydrazones, and heterocycles without requiring activating agents. This makes the compound a preferred building block for medicinal chemistry laboratories performing parallel or combinatorial library synthesis, where the unsubstituted (CAS 51646-19-6) or 6-acetic acid analogs (CAS 863668-02-4) would require additional synthetic steps [4].

Physicochemical Property Benchmarking in CNS Drug Discovery Programs

The compound's calculated topological polar surface area (TPSA) of 59.81 Ų and clogP of 1.12 place it within the favorable range for blood-brain barrier penetration (typically TPSA < 90 Ų and clogP 1–4). It can serve as a reference standard for profiling new triazolopyrimidine-based CNS candidates against established physicochemical criteria [5].

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